molecular formula C25H30O6 B12848185 (2S,4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)-4,6-dimethyl-3-oxooct-6-en-2-yl benzoate

(2S,4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)-4,6-dimethyl-3-oxooct-6-en-2-yl benzoate

Cat. No.: B12848185
M. Wt: 426.5 g/mol
InChI Key: IKIIMNWKSYFQTQ-KEBZDAJWSA-N
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Description

The compound (2S,4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)-4,6-dimethyl-3-oxooct-6-en-2-yl benzoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoate ester group, a hydroxy group, and a methoxybenzyl ether, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)-4,6-dimethyl-3-oxooct-6-en-2-yl benzoate can be achieved through a multi-step organic synthesis process. The key steps involve the formation of the benzoate ester, the introduction of the hydroxy group, and the attachment of the methoxybenzyl ether. Common reagents used in these reactions include benzoic acid derivatives, alcohols, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)-4,6-dimethyl-3-oxooct-6-en-2-yl benzoate: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

(2S,4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)-4,6-dimethyl-3-oxooct-6-en-2-yl benzoate: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)-4,6-dimethyl-3-oxooct-6-en-2-yl benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxybenzyl ether groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate esters, hydroxybenzoates, and methoxybenzyl ethers. Examples include:

  • Methyl 4-hydroxybenzoate
  • Ethyl 4-methoxybenzoate
  • 4-Hydroxy-3-methoxybenzyl alcohol

Uniqueness

The uniqueness of (2S,4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)-4,6-dimethyl-3-oxooct-6-en-2-yl benzoate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H30O6

Molecular Weight

426.5 g/mol

IUPAC Name

[(E,2S,4R,5S)-5-hydroxy-8-[(4-methoxyphenyl)methoxy]-4,6-dimethyl-3-oxooct-6-en-2-yl] benzoate

InChI

InChI=1S/C25H30O6/c1-17(14-15-30-16-20-10-12-22(29-4)13-11-20)23(26)18(2)24(27)19(3)31-25(28)21-8-6-5-7-9-21/h5-14,18-19,23,26H,15-16H2,1-4H3/b17-14+/t18-,19+,23-/m1/s1

InChI Key

IKIIMNWKSYFQTQ-KEBZDAJWSA-N

Isomeric SMILES

C[C@H]([C@@H](/C(=C/COCC1=CC=C(C=C1)OC)/C)O)C(=O)[C@H](C)OC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C(C(=CCOCC1=CC=C(C=C1)OC)C)O)C(=O)C(C)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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